3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide
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Overview
Description
3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide is a synthetic organic compound with the molecular formula C8H11BrN2OS It is characterized by the presence of a thiophene ring substituted with a bromine atom and a methyl group, along with an amino group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Amination: The brominated thiophene is subjected to amination to introduce the amino group.
Propanamide Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide can undergo various chemical reactions, including:
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Thiophene derivatives with substituted functional groups.
Scientific Research Applications
3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-chloro-5-methylthiophen-2-yl)propanamide: Similar structure with a chlorine atom instead of bromine.
3-Amino-3-(4-fluoro-5-methylthiophen-2-yl)propanamide: Similar structure with a fluorine atom instead of bromine.
3-Amino-3-(4-iodo-5-methylthiophen-2-yl)propanamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide lies in its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom may confer distinct properties compared to its halogenated analogs, affecting its interactions with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C8H11BrN2OS |
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Molecular Weight |
263.16 g/mol |
IUPAC Name |
3-amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide |
InChI |
InChI=1S/C8H11BrN2OS/c1-4-5(9)2-7(13-4)6(10)3-8(11)12/h2,6H,3,10H2,1H3,(H2,11,12) |
InChI Key |
XBEPEJWVFAISSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(CC(=O)N)N)Br |
Origin of Product |
United States |
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